molecular formula C6H9NOS2 B2463370 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 7262-48-8

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2463370
CAS No.: 7262-48-8
M. Wt: 175.26
InChI Key: MQVIISRCYKKYBH-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound with the molecular formula C6H9NOS2. It belongs to the thiazolidinone family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then reacted with methyl isocyanate to yield the desired thiazolidinone . The reaction conditions often involve the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets .

Properties

IUPAC Name

5-ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-3-4-5(8)7(2)6(9)10-4/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVIISRCYKKYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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